
4-Bromopent-1-yne
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Overview
Description
4-Bromopent-1-yne (C₅H₇Br) is a halogenated alkyne characterized by a terminal triple bond (sp-hybridized carbon) at the first carbon and a bromine atom substituent at the fourth carbon of a pentane chain. This structure confers unique reactivity due to the electron-withdrawing nature of the bromine atom and the high electron density of the alkyne moiety. Notably, the spatial arrangement of the bromine and alkyne groups introduces steric and electronic effects that influence reaction pathways, as discussed in stereochemical principles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopent-1-yne can be synthesized through multiple-step organic reactions. One common method involves the bromination of pent-1-yne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where pent-1-yne is continuously fed and reacted with bromine. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium hydrosulfide or primary amines are commonly used under basic conditions.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled temperatures to achieve the desired addition products.
Major Products Formed:
Scientific Research Applications
4-Bromopent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromopent-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These reactions are facilitated by the electron-deficient nature of the carbon atoms involved in the triple bond, making them susceptible to attack by electrophiles .
Comparison with Similar Compounds
The following analysis compares 4-Bromopent-1-yne with structurally related bromoalkynes, focusing on reactivity, stability, and synthetic applications.
Structural Isomers: Positional Effects of Bromine
- 1-Bromopent-1-yne : The bromine at the first carbon (adjacent to the triple bond) creates significant steric hindrance and electronic withdrawal, making this isomer prone to rapid elimination reactions (e.g., dehydrohalogenation) compared to this compound. The proximity of bromine to the triple bond also reduces thermal stability .
- 3-Bromopent-1-yne : Here, bromine at the third carbon allows for conjugation with the triple bond, slightly stabilizing the molecule via hyperconjugation. This isomer exhibits milder reactivity in substitution reactions than this compound due to reduced electrophilicity at the alkyne terminus.
Functional Group Analogues
- 4-Chloropent-1-yne: Replacing bromine with chlorine reduces the compound’s molecular weight and polarizability. Chlorine’s weaker leaving-group ability slows substitution reactions (e.g., SN2) compared to bromine analogues.
- 4-Iodopent-1-yne : Iodine’s superior leaving-group ability accelerates substitution reactions but increases susceptibility to photodecomposition. The heavier halogen also raises the boiling point significantly (e.g., ~20–30°C higher than bromo analogues) .
Reactivity in Common Reactions
Reaction Type | This compound | 1-Bromopent-1-yne | 4-Chloropent-1-yne |
---|---|---|---|
SN2 Substitution | Moderate rate (steric hindrance) | Very slow (extreme steric blocking) | Fast (smaller halogen, less steric) |
Elimination | Requires strong base (e.g., KOtBu) | Spontaneous under mild conditions | Rare (poor leaving group) |
Alkyne Cyclization | Forms 5-membered rings efficiently | Forms strained 4-membered rings | Similar to bromo, but lower yield |
Biological Activity
4-Bromopent-1-yne is a compound belonging to the alkyne family, characterized by its unique structure and reactivity. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C5H7Br. The presence of a bromine atom and a terminal alkyne group contributes to its reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, including halogenation of alkynes and coupling reactions. One notable synthesis route involves the Cadiot–Chodkiewicz coupling reaction, which allows for the formation of complex alkyne structures.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogens. The compound has shown promising results in terms of cytotoxicity and antimicrobial efficacy.
Activity Type | IC50 (mg/L) | EC50 (µM) | MIC (µM) |
---|---|---|---|
Antimycobacterial | >10 | ND | 2.5 |
Antileishmanial | 18.9 ± 12.3 | 2.8 ± 0.6 | >10 |
Cytotoxicity (VERO cells) | >250 | ND | ND |
ND: Not Determined
The data indicates that while this compound exhibits some level of antimicrobial activity, it is less effective against Mycobacterium tuberculosis compared to its analogs, which may be attributed to structural modifications that enhance lipophilicity and bioactivity .
Cytotoxicity
The cytotoxic effects of this compound were assessed using VERO cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, indicating a need for further investigation into its safety profile and therapeutic window.
Case Studies
Research has highlighted several case studies where this compound was evaluated for its biological efficacy:
- Antileishmanial Activity : A study found that derivatives of this compound exhibited varying degrees of antileishmanial activity, with some compounds showing IC50 values as low as 18.9 mg/L against Leishmania species .
- Antimycobacterial Activity : In another evaluation, the compound's analogs were tested against Mycobacterium tuberculosis, revealing that structural variations significantly influenced their minimum inhibitory concentrations (MIC), with some derivatives achieving MIC values as low as 2.5 µM .
Discussion
The biological activity of this compound suggests potential applications in treating infectious diseases, particularly those caused by resistant strains of bacteria and parasites. Its structural properties enable it to interact with biological targets effectively; however, further studies are necessary to optimize its efficacy and minimize toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromopent-1-yne, and how can reaction conditions be controlled to minimize side-product formation?
- Methodological Answer : The synthesis of this compound typically involves bromination of pent-1-yne derivatives under controlled conditions. Key factors include temperature regulation (e.g., maintaining 0–5°C to suppress alkyne polymerization) and solvent selection (e.g., using non-polar solvents to favor monobromination). Stoichiometric control of brominating agents (e.g., N-bromosuccinimide) and catalysts (e.g., Lewis acids) can reduce dibromination byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) and gas chromatography (GC) to optimize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : The terminal alkyne proton appears as a singlet near δ 1.8–2.2 ppm, while the brominated carbon’s neighboring protons show splitting patterns influenced by coupling constants.
- ¹³C NMR : The sp-hybridized carbons (alkyne) resonate at δ 70–85 ppm, and the brominated carbon appears downfield (δ 30–40 ppm).
- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) are diagnostic. Mass spectrometry (MS) should confirm molecular ion peaks and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential toxicity, use fume hoods for all procedures. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Store the compound in amber glass bottles under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with activated charcoal and disposed of as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound’s structural conformation?
- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., basis set limitations). Validate computational results by:
- Comparing experimental vs. simulated IR/NMR spectra using software like Gaussian or ORCA.
- Adjusting solvent effects and relativistic corrections in simulations for bromine-containing compounds.
- Cross-referencing with crystallographic data (if available) or rotational spectroscopy to confirm bond angles .
Q. What strategies are recommended for designing kinetic studies to investigate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Variable Control : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvents to assess reaction rates.
- Quenching Experiments : Use aliquots taken at timed intervals and analyze via GC-MS to construct rate laws.
- Isotopic Labeling : Introduce deuterated analogs to study kinetic isotope effects (KIEs) on C-Br bond cleavage.
- Computational Modeling : Apply Eyring equation-derived activation parameters to correlate experimental kinetics with transition-state theory .
Q. How can researchers employ mechanistic studies to elucidate the role of this compound’s bromine substituent in regioselective transformations?
- Methodological Answer :
- Electrophilicity Mapping : Use Fukui indices or electrostatic potential surfaces (EPS) to predict bromine’s directing effects.
- Competition Experiments : Compare reactivity with non-brominated analogs (e.g., pent-1-yne) in Sonogashira or Heck couplings.
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis spectroscopy to identify bromine’s role in stabilizing carbocation or radical intermediates .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the stability of this compound under varying storage conditions?
- Methodological Answer :
- Triangulation : Replicate stability tests (e.g., accelerated degradation studies) across multiple labs to isolate environmental variables (humidity, light exposure).
- Analytical Cross-Check : Use HPLC to quantify decomposition products and correlate with NMR/IR data.
- Meta-Analysis : Review primary literature for consensus on optimal storage protocols, prioritizing peer-reviewed studies over preprint data .
Q. Experimental Design Considerations
Q. What steps ensure reproducibility when synthesizing this compound derivatives for biological assays?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, purification methods (e.g., column chromatography vs. distillation), and characterization thresholds (e.g., ≥95% purity by HPLC).
- Batch Testing : Synthesize multiple batches to assess inter-batch variability.
- Collaborative Validation : Share samples with independent labs for spectral verification and biological activity replication .
Properties
CAS No. |
83961-13-1 |
---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
4-bromopent-1-yne |
InChI |
InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
InChI Key |
UAJKNRZBWKPSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)Br |
Origin of Product |
United States |
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